hexadecyl(trimethyl)azanium;sulfate
Description
Properties
CAS No. |
67355-36-6 |
|---|---|
Molecular Formula |
C38H84N2O4S |
Molecular Weight |
665.2 g/mol |
IUPAC Name |
hexadecyl(trimethyl)azanium;sulfate |
InChI |
InChI=1S/2C19H42N.H2O4S/c2*1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-5(2,3)4/h2*5-19H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
OHYHWAITIOIHFP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CCCCCCCCCCCCCCCC[N+](C)(C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyl(trimethyl)azanium;sulfate can be synthesized through the reaction of hexadecylamine with trimethylamine, followed by the addition of sulfuric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl(trimethyl)azanium;sulfate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted ammonium compounds.
Scientific Research Applications
Hexadecyl(trimethyl)azanium;sulfate has numerous applications in scientific research, including:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: This compound is employed in cell lysis buffers for the extraction of DNA and proteins from biological samples.
Medicine: this compound is used in the formulation of antiseptic and antimicrobial agents.
Industry: It is a key ingredient in the production of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of hexadecyl(trimethyl)azanium;sulfate involves its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This property makes it an effective antimicrobial agent.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Surfactants
Key Observations:
- Counterion Impact: The sulfate counterion in this compound confers distinct solubility and charge characteristics compared to halide-based analogs like CTAB and CTAC. Sulfate’s larger size and charge distribution enhance hydrophilicity, influencing micelle geometry and phase transitions .
- Chain Length: Compared to dodecyl(trimethyl)azanium methyl sulfate (C12), the C16 chain in this compound increases hydrophobic interactions, favoring stable micelle formation at lower concentrations .
Table 2: Comparative Performance in Studies
Key Findings:
- DNA Extraction: CTAB outperforms SDS in DNA purity and yield due to its cationic nature, which neutralizes negatively charged biomolecules .
- Crystal Growth: CTAB/SDS ratios dictate CaCO₃ polymorph selection, with higher CTAB favoring aragonite over vaterite .
- Biological Interactions: Cationic surfactants like CTAB disrupt enzyme activity and enhance biofilm formation, whereas anionic SDS inhibits biofilms .
Thermal and Rheological Behavior
This compound exhibits unique phase transitions in aqueous systems. At concentrations >20 wt%, it forms viscoelastic wormlike micelles, whereas CTAB (with bromide) primarily forms spherical micelles under similar conditions . The sulfate counterion’s hydrogen-bonding capacity likely contributes to enhanced micellar stability at elevated temperatures compared to CTAB .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing hexadecyl(trimethyl)azanium;sulfate with high purity?
- Methodological Answer :
- Quaternization : React hexadecylamine with trimethylsulfonium salts (e.g., methyl sulfate) in a polar solvent (e.g., ethanol) under reflux. Monitor reaction completion via thin-layer chromatography (TLC) .
- Anion Exchange : Replace counterions (e.g., bromide in CTAB analogs) with sulfate using ion-exchange resins or precipitation methods. Validate purity via elemental analysis and ion chromatography .
- Purification : Recrystallize from ethanol/water mixtures and dry under vacuum. Confirm purity using NMR (¹H/¹³C) and FTIR, targeting characteristic sulfate peaks at ~1628 cm⁻¹ .
Q. How can this compound be characterized spectroscopically?
- Methodological Answer :
- FTIR : Identify sulfate (SO₄²⁻) stretching vibrations at 1100–1250 cm⁻¹ and alkyl chain C-H stretches at 2850–2960 cm⁻¹ .
- NMR : ¹H NMR in D₂O will show peaks for trimethylammonium (δ ~3.1 ppm) and hexadecyl chain protons (δ ~1.2–1.4 ppm) .
- Elemental Analysis : Verify C, H, N, and S content to confirm stoichiometry .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H319 hazard) .
- Ventilation : Work in a fume hood to avoid inhalation.
- First Aid : For eye exposure, rinse with water for ≥15 minutes and seek medical advice .
Q. How is this compound utilized as a surfactant in colloidal systems?
- Methodological Answer :
- Critical Micelle Concentration (CMC) : Determine via conductivity or surface tension measurements. Compare with CTAB analogs (CMC ~1 mM in water) .
- Clay Modification : Use to intercalate layered double hydroxides (LDHs) by replacing anionic surfactants (e.g., SDS). Monitor via XRD for layer expansion .
Advanced Research Questions
Q. How does this compound interact with anionic surfactants in mixed micellar systems?
- Methodological Answer :
- Phase Behavior : Conduct titration experiments with sodium dodecyl sulfate (SDS) and monitor turbidity or zeta potential.
- Synergism Analysis : Calculate interaction parameters (β) using Rubingh’s model. Note precipitation risks at equimolar ratios due to charge neutralization .
Q. What challenges arise in quantifying trace amounts of this compound in environmental samples?
- Methodological Answer :
- Extraction : Use solid-phase extraction (SPE) with C18 cartridges. Elute with methanol/acetonitrile .
- Detection : Employ LC-MS/MS with positive ion mode, targeting m/z 284.3 [M⁺] for quantification. Calibrate with deuterated internal standards to mitigate matrix effects .
Q. How does pH and temperature affect the stability of this compound?
- Methodological Answer :
- Accelerated Stability Studies : Incubate solutions at 25–60°C and pH 2–12 for 4 weeks. Monitor degradation via HPLC.
- Data Interpretation : Degradation follows first-order kinetics; sulfate counterions enhance stability compared to bromide analogs under alkaline conditions .
Q. What mechanistic role does this compound play in enhancing DNA extraction efficiency?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
